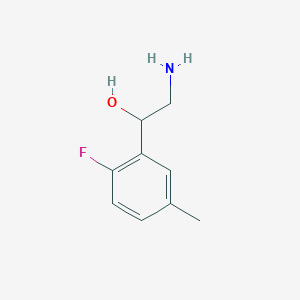
(2S)-1-(2-chlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2-chlorophenyl)propan-2-ol: is a chiral compound with the molecular formula C9H11ClO. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of (2S)-1-(2-chlorophenyl)propan-2-one: This method involves the reduction of (2S)-1-(2-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high selectivity for the desired enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of (2S)-1-(2-chlorophenyl)propan-2-one using a chiral catalyst. This method provides high enantioselectivity and is suitable for large-scale production.
Industrial Production Methods: Industrial production of (2S)-1-(2-chlorophenyl)propan-2-ol often involves the use of chiral catalysts and optimized reaction conditions to achieve high yield and enantioselectivity. The process may include steps such as purification by distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-ol can undergo oxidation to form (2S)-1-(2-chlorophenyl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form (2S)-1-(2-chlorophenyl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-one.
Reduction: (2S)-1-(2-chlorophenyl)propan-2-amine.
Substitution: (2S)-1-(2-chlorophenyl)propan-2-chloride.
科学的研究の応用
Chemistry:
Synthesis of Pharmaceuticals: (2S)-1-(2-chlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic effects and is used in the development of new drugs targeting specific biological pathways.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of (2S)-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and subsequent physiological effects.
類似化合物との比較
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
(2S)-1-(2-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom in (2S)-1-(2-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chiral Center: The (2S) configuration provides specific enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
(2S)-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChIキー |
FPTQXZXPSPFFSP-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1Cl)O |
正規SMILES |
CC(CC1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









aminedihydrochloride](/img/structure/B13597217.png)





![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)
